1,3-Dicyclobutylpropane-1,3-dione
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Overview
Description
1,3-Dicyclobutylpropane-1,3-dione is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.25 g/mol It is characterized by the presence of two cyclobutyl groups attached to a propane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclobutylpropane-1,3-dione typically involves the reaction of cyclobutyl ketones with appropriate reagents under controlled conditions. One common method involves the use of cyclobutylmagnesium bromide, which reacts with diethyl carbonate to form the desired compound . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclobutylpropane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Halogenated reagents (e.g., bromine, chlorine)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce alcohols .
Scientific Research Applications
1,3-Dicyclobutylpropane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Dicyclobutylpropane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of reactive intermediates . These intermediates can then react with other molecules, resulting in the formation of new products. The exact molecular targets and pathways depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpropane-1,3-dione: Similar in structure but with phenyl groups instead of cyclobutyl groups.
1,3-Dicyclohexylpropane-1,3-dione: Contains cyclohexyl groups instead of cyclobutyl groups.
Uniqueness
1,3-Dicyclobutylpropane-1,3-dione is unique due to the presence of cyclobutyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
1,3-di(cyclobutyl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-10(8-3-1-4-8)7-11(13)9-5-2-6-9/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCBJEVJEIODNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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